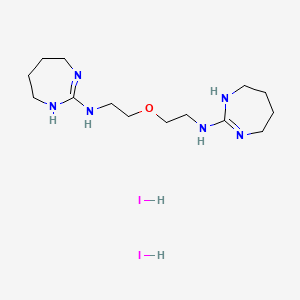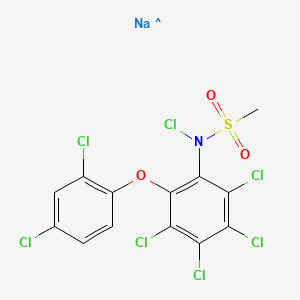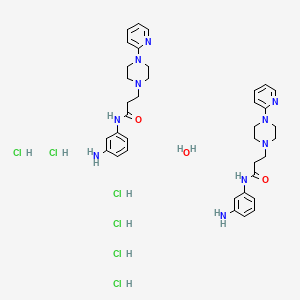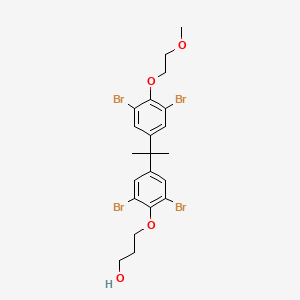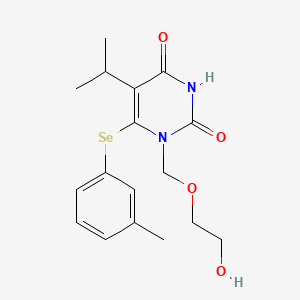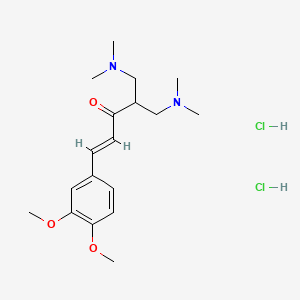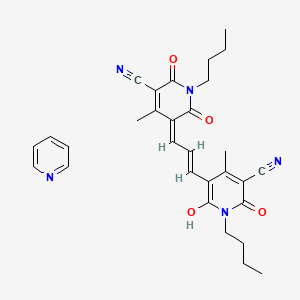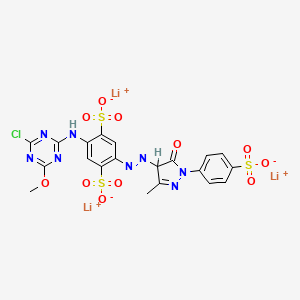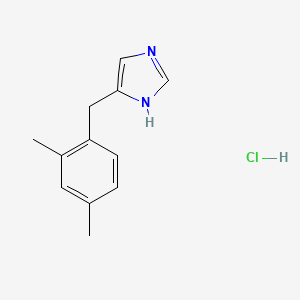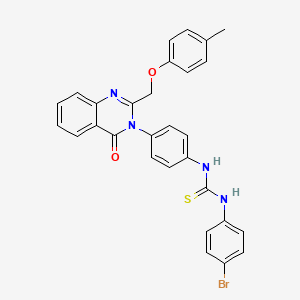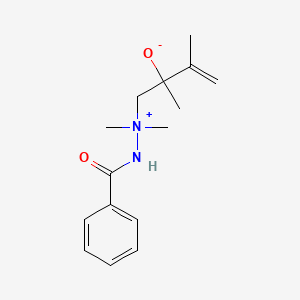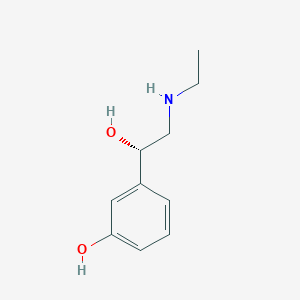
Etilefrine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etilefrine, (S)-, is a sympathomimetic amine belonging to the 3-hydroxy-phenylethanolamine series. It is primarily used as a cardiac stimulant and antihypotensive agent. This compound is known for its ability to treat orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin . It works by increasing cardiac output, stroke volume, venous return, and blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of etilefrine hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent, stirred, and dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is allowed to react for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.
Reduction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05MPa.
Industrial Production Methods
The industrial production of etilefrine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized to minimize reaction byproducts, maximize product yield, and reduce production costs and environmental pollution .
Analyse Des Réactions Chimiques
Types of Reactions
Etilefrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using catalysts such as palladium or platinum.
Substitution: N-ethylbenzylamine, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives of etilefrine.
Reduction: Etilefrine hydrochloride.
Substitution: Alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.
Applications De Recherche Scientifique
Etilefrine has a wide range of scientific research applications:
Mécanisme D'action
Etilefrine exerts its effects by acting as an adrenergic agonist, primarily targeting α1 and β1 receptors . It stimulates these receptors, leading to increased cardiac output, stroke volume, venous return, and blood pressure . The compound’s interaction with adrenergic receptors in the sympathetic nervous system results in vasoconstriction and increased heart rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylephrine: Another sympathomimetic amine used as a decongestant and vasopressor.
Ephedrine: A sympathomimetic amine used to prevent low blood pressure during spinal anesthesia.
Pseudoephedrine: A sympathomimetic amine used as a decongestant.
Uniqueness of Etilefrine
Etilefrine is unique in its higher affinity for β1 adrenergic receptors compared to β2 receptors . This specificity makes it particularly effective in increasing cardiac output and blood pressure without significantly affecting peripheral vascular resistance .
Propriétés
Numéro CAS |
95585-90-3 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-[(1S)-2-(ethylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m1/s1 |
Clé InChI |
SQVIAVUSQAWMKL-SNVBAGLBSA-N |
SMILES isomérique |
CCNC[C@H](C1=CC(=CC=C1)O)O |
SMILES canonique |
CCNCC(C1=CC(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



